molecular formula C9H8FN B11924756 3-fluoro-1-methyl-1H-indole

3-fluoro-1-methyl-1H-indole

Cat. No.: B11924756
M. Wt: 149.16 g/mol
InChI Key: CIWXIEGUHNBXGO-UHFFFAOYSA-N
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Description

3-Fluoro-1-methyl-1H-indole is a fluorinated derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-1-methyl-1H-indole typically involves the electrophilic fluorination of indole derivatives. One common method includes the use of trifluoromethyl hypofluorite (CF₃OF) in the presence of a suitable solvent like methanol or acetonitrile. The reaction is carried out at low temperatures, often around -78°C, to ensure the selective introduction of the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like Selectfluor or cesium fluoroxysulfate. These methods are optimized for high yield and purity, making the compound suitable for further applications in pharmaceuticals and other industries .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-1-methyl-1H-indole undergoes various chemical reactions, including:

    Electrophilic Substitution: The presence of the fluorine atom makes the indole ring more reactive towards electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Substitution Reactions: The methyl group at the first position can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Electrophilic Substitution: Reagents like trifluoromethyl hypofluorite and Selectfluor are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions include various fluorinated indole derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

3-Fluoro-1-methyl-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with improved efficacy and reduced side effects.

    Industry: Utilized in the production of advanced materials and specialty chemicals

Mechanism of Action

The mechanism of action of 3-fluoro-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

    3-Fluoroindole: Lacks the methyl group at the first position, resulting in different chemical properties.

    1-Methylindole: Does not have the fluorine atom, affecting its reactivity and biological activity.

    5-Fluoro-1-methyl-1H-indole: Fluorine atom is at the fifth position, leading to variations in its chemical behavior.

Uniqueness: 3-Fluoro-1-methyl-1H-indole is unique due to the specific positioning of both the fluorine and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-fluoro-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FN/c1-11-6-8(10)7-4-2-3-5-9(7)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIWXIEGUHNBXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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